N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride
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Overview
Description
N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethylethylenediamine
- N-(1-Naphthyl)ethylenediamine
- N1-[3-[Diethoxy(methyl)silyl]propyl]ethane-1,2-diamine
Uniqueness
N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride is unique due to its pyrazoloquinoline core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
100935-89-5 |
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Molecular Formula |
C19H29Cl2N5 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(1-ethyl-3-methylpyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C19H27N5.2ClH/c1-5-23(6-2)13-12-20-18-15-10-8-9-11-16(15)21-19-17(18)14(4)22-24(19)7-3;;/h8-11H,5-7,12-13H2,1-4H3,(H,20,21);2*1H |
InChI Key |
NRACAYXWWXYBSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C(=C2C(=N1)C)NCCN(CC)CC.Cl.Cl |
Origin of Product |
United States |
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